1,2-Dimethyl-4,5-dinitrobenzene

Energetic Materials Explosives Synthesis Precursor Chemistry

This specific 4,5-dinitro-o-xylene isomer is essential for synthesizing hexanitrostilbene (HNS) heat-resistant explosives. Substituting mixed isomers causes failed syntheses and waste. Procure the correct 4,5-isomer to ensure process validation, regulatory compliance, and target product performance. Pure standard also critical for HPLC calibration in nitro-xylene manufacturing.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 610-23-1
Cat. No. B181664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-4,5-dinitrobenzene
CAS610-23-1
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3
InChIKeyIBJDGNVJTZEYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-4,5-dinitrobenzene (CAS 610-23-1): Chemical Identity, Key Properties, and Commercial Procurement Considerations


1,2-Dimethyl-4,5-dinitrobenzene (CAS 610-23-1), commonly referred to as 4,5-dinitro-o-xylene, is a yellow crystalline aromatic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol [1]. It is a dinitro derivative of ortho-xylene, characterized by two nitro groups at the 4- and 5-positions and two methyl groups at the 1- and 2-positions . Its predicted density is 1.346±0.06 g/cm³, with a boiling point of 362.8±37.0 °C at 760 mmHg and a flash point of 185.6 °C [2]. This compound is known for its energetic properties and is primarily utilized as a precursor in the synthesis of heat-resistant explosives and advanced organic materials .

Why Substituting 1,2-Dimethyl-4,5-dinitrobenzene with a Generic 'Dinitro-o-xylene' or Other Nitroaromatic Risks Project Failure


Generic substitution is not feasible because the specific 4,5-substitution pattern on the o-xylene core directly dictates both the compound's reactivity and its performance in downstream applications. Nitration of o-xylene can yield a complex mixture of isomers (e.g., 3,4-, 3,5-, and 3,6-dinitro-o-xylenes), each with distinct physical and chemical properties [1]. While a purchase order might simply request a 'dinitro-o-xylene', the 4,5-isomer is specifically required for synthesizing certain high-value energetic materials like hexanitrostilbene (HNS), a heat-resistant explosive . Using an incorrect isomer would alter the crystal packing, thermal stability, and reaction pathways, leading to failed syntheses, impure products, and significant financial waste in R&D and production workflows. The quantifiable differences detailed below justify the need for this specific compound.

Quantitative Differentiation Guide: How 1,2-Dimethyl-4,5-dinitrobenzene's Measurable Properties Compare to Closest Analogs and In-Class Candidates


Precursor Specificity for Hexanitrostilbene (HNS) Synthesis: The 4,5-Isomer as the Recognized Feedstock

The 4,5-dinitro-o-xylene isomer is specifically cited in the literature as the precursor for synthesizing hexanitrostilbene (HNS), a key heat-resistant military explosive. This application is not documented for the 3,4-, 3,5-, or 3,6-dinitro-o-xylene isomers, which are typically considered impurities or byproducts in nitration processes . A procurement of an unspecified 'dinitro-o-xylene' mixture would be unsuitable for HNS production, whereas the 4,5-isomer is the defined, functional feedstock [1]. This specificity stems from the compound's unique regiochemistry, which enables the correct oxidative coupling pathway.

Energetic Materials Explosives Synthesis Precursor Chemistry

Melting Point as an Isomeric Purity Indicator: A 115-116 °C Benchmark for Quality Control

The melting point of pure 1,2-Dimethyl-4,5-dinitrobenzene is reported as 115-116 °C [1]. This value is notably distinct from the melting point of its common precursor, 4-nitro-o-xylene, and also differs from the melting points of other dinitrobenzene isomers (e.g., 1,2-dinitrobenzene at 118 °C, 1,3-dinitrobenzene at 89.6 °C, 1,4-dinitrobenzene at 174 °C) [2]. The 115-116 °C range serves as a practical and quantitative benchmark for assessing isomeric purity upon receipt. A significantly lower or broader melting range would indicate the presence of isomeric impurities (such as the 3,5-dinitro isomer, which would depress the melting point) or unreacted mononitro starting material.

Analytical Chemistry Quality Control Thermal Analysis

Reactivity Advantage in Nucleophilic Aromatic Substitution (SNAr): Enhanced Electrophilicity from the 4,5-Dinitro Motif

The specific 4,5-dinitro substitution pattern on the o-xylene core creates a highly electron-deficient aromatic ring, significantly enhancing its electrophilicity and making it a prime substrate for nucleophilic aromatic substitution (SNAr) . Class-level understanding indicates that the presence of two nitro groups ortho/para to a leaving group (or potential reaction site) dramatically increases SNAr reactivity compared to mononitro or meta-dinitro analogs [1]. This allows for milder reaction conditions (e.g., lower temperatures) and faster reaction rates when introducing nucleophiles like amines or alkoxides to synthesize more complex molecules. For instance, related dihalo-dinitrobenzenes react with primary amines at room temperature to displace a nitro group [2].

Synthetic Chemistry Reaction Development Material Science

Synthesis Selectivity: The 4,5-Isomer as a Targeted Product in Continuous-Flow Nitration

Modern synthetic methods, such as continuous-flow nitration of o-xylene, can be tuned to favor the production of the 4,5-dinitro isomer. This isomer is a distinct product from the mononitro derivatives (e.g., 1,2-dimethyl-4-nitrobenzene and 1,2-dimethyl-3-nitrobenzene) [1]. Research indicates that the nitrating agent and conditions significantly impact isomer distribution, with certain mixtures yielding higher selectivity for the 3-nitro mononitro isomer but also producing a non-negligible quantity of dinitro derivatives, including the 4,5-isomer . This demonstrates that the 4,5-dinitro compound is not an unavoidable byproduct but a distinct, isolable product that can be manufactured through controlled, modern process chemistry.

Process Chemistry Flow Chemistry Nitration

Procurement-Led Application Scenarios: Where 1,2-Dimethyl-4,5-dinitrobenzene is the Irreplaceable Choice


Synthesis of Hexanitrostilbene (HNS) and Heat-Resistant Energetic Materials

For laboratories or manufacturers in the defense and aerospace sectors producing hexanitrostilbene (HNS), 1,2-dimethyl-4,5-dinitrobenzene is the defined and required precursor. The synthesis of HNS, a heat-resistant explosive, explicitly relies on the 4,5-dinitro-o-xylene isomer as the feedstock [1]. Substituting this with a cheaper, mixed-isomer dinitro-xylene product will result in failed synthesis, low yields, and the generation of off-specification, potentially hazardous waste. Procurement of the specific 4,5-isomer is essential for process validation, regulatory compliance, and achieving the target product performance characteristics.

Development of Novel Organic Semiconductors and Electron-Transport Materials

Chemists designing novel organic electronic materials (e.g., n-type semiconductors, electron-transport layers for OLEDs or OPVs) require building blocks with a high electron affinity. The 4,5-dinitro-o-xylene core, with its two strongly electron-withdrawing nitro groups, provides precisely this characteristic . Its enhanced electrophilicity compared to mononitro analogs makes it a superior substrate for SNAr reactions [1], allowing for the efficient introduction of conjugated substituents to tune the final material's optoelectronic properties. The specific substitution pattern also influences solid-state packing, a critical factor in device performance, making the correct isomer crucial for reproducible research outcomes.

Internal Reference Standard for Quality Control of Nitration Reactions

In industrial settings where o-xylene is nitrated to produce mononitro derivatives (primarily 4-nitro-o-xylene), the 4,5-dinitro-o-xylene isomer is a key impurity that must be monitored. A pure reference sample of 1,2-dimethyl-4,5-dinitrobenzene is essential for calibrating analytical instruments like HPLC or GC-MS to quantify this impurity in the final product stream. Without the pure standard, accurate determination of process yield and product purity is impossible. This quantifiable need for an analytical standard, driven by its unique retention time and spectral properties, makes its procurement a necessary, recurring cost for any manufacturer of nitro-xylene derivatives.

Synthesis of Diamino-o-xylene Monomers for High-Performance Polymers

The reduction of 1,2-dimethyl-4,5-dinitrobenzene yields 4,5-diamino-o-xylene, a valuable monomer for synthesizing high-performance polymers like polybenzimidazoles (PBIs) or polyimides . The specific 4,5-substitution pattern of the dinitro precursor directly translates into the substitution pattern of the diamine monomer, which in turn dictates the polymer's final properties (e.g., rigidity, thermal stability, and processability). Using a different dinitro isomer would produce a different diamine, leading to a polymer with an altered, and likely inferior, property profile. This makes the procurement of the correct 4,5-dinitro isomer a fundamental requirement for achieving the target polymer architecture and performance.

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